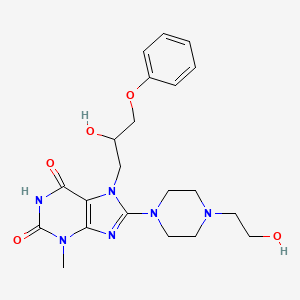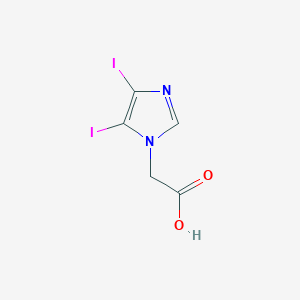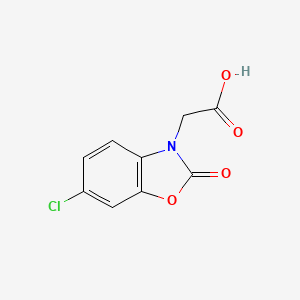
(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
Vue d'ensemble
Description
(6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, also known as 6-chloro-2-oxo-benzoxazol-3-acetic acid (CBOA), is a synthetic organic compound with a wide range of applications in the field of scientific research. CBOA is an important intermediate for the synthesis of various pharmaceuticals, such as antibiotics, antifungal agents, and anti-inflammatory drugs. In addition, CBOA is also used for the synthesis of various other compounds, such as dyes, catalysts, and reagents.
Applications De Recherche Scientifique
Molecular Structure and Dynamics
- The molecular structure and dynamics of this compound, and its relation to its biological activity, have been a subject of study. For instance, the molecular structure in the crystal was determined by X-ray diffraction, and its gas phase structure obtained by quantum chemical calculations. This helps in understanding the dynamics of the molecule, especially the relative orientation of the planar benzoxazolone system and its substituent at the N atom (Wang et al., 2016).
Antibacterial Activity
- There is significant research indicating the antibacterial properties of this compound. For example, a study synthesized various analogs of (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid and tested them for antibacterial activity against different strains, including E. coli and Staphylococcus aureus (Kadian et al., 2012).
Analgesic and Anti-Inflammatory Properties
- The compound and its derivatives have been evaluated for their analgesic and anti-inflammatory properties. Several studies have focused on synthesizing new derivatives and testing their efficacy in this regard. For instance, one study synthesized new 4-(5-Chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives and evaluated their analgesic and anti-inflammatory properties (Gülcan et al., 2003).
Diuretic Activity
- Another area of research is the synthesis of analogues of this compound for testing their diuretic activity. One study, for example, synthesized indazole, benzisothiazole, and benzisothiazole 1,1-dioxide analogues and tested them for diuretic activity in mice (Shutske et al., 1983).
Heparanase Inhibition and Anti-Angiogenic Properties
- Research has also been conducted on derivatives of this compound as heparanase inhibitors and their potential anti-angiogenic properties. A study identified a series of benzoxazol-5-yl acetic acid derivatives as potent heparanase inhibitors, with some compounds showing anti-angiogenic properties (Courtney et al., 2005).
Propriétés
IUPAC Name |
2-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4/c10-5-1-2-6-7(3-5)15-9(14)11(6)4-8(12)13/h1-3H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVFFZYANBZGHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=O)N2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

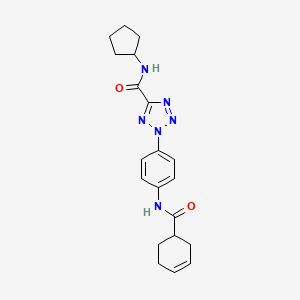
![1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2561885.png)


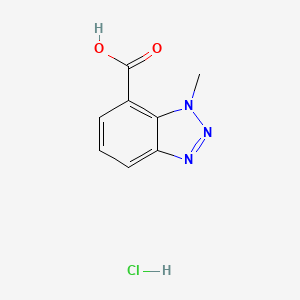
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methoxy-N-methylazetidine-3-carboxamide](/img/structure/B2561892.png)

![5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2561894.png)
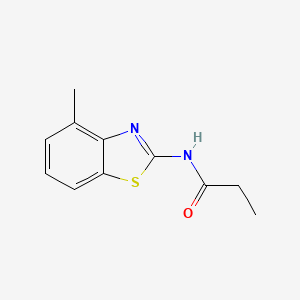


![3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide](/img/structure/B2561900.png)
